6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2h-indol-2-one

Description

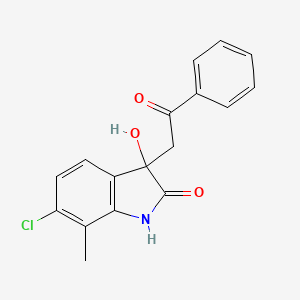

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a substituted indolinone derivative with a complex stereoelectronic profile. Its structure includes a chloro substituent at position 6, a methyl group at position 7, and a 2-oxo-2-phenylethyl moiety at position 3 (Figure 1). This compound is of interest in medicinal chemistry due to the indolinone core, which is prevalent in bioactive molecules such as kinase inhibitors and antipsychotics (e.g., ziprasidone derivatives, as noted in ).

Properties

CAS No. |

85778-42-3 |

|---|---|

Molecular Formula |

C17H14ClNO3 |

Molecular Weight |

315.7 g/mol |

IUPAC Name |

6-chloro-3-hydroxy-7-methyl-3-phenacyl-1H-indol-2-one |

InChI |

InChI=1S/C17H14ClNO3/c1-10-13(18)8-7-12-15(10)19-16(21)17(12,22)9-14(20)11-5-3-2-4-6-11/h2-8,22H,9H2,1H3,(H,19,21) |

InChI Key |

YVMFCOJRWCGURT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2(CC(=O)C3=CC=CC=C3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6-chloroindole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. The compound's structure allows it to interact with various biological pathways involved in cancer progression.

Case Study : A study published in the International Journal of Molecular Sciences explored the effects of indole derivatives on cancer cell lines. The results indicated that certain modifications to the indole structure enhanced cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications for derivatives of this compound .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A recent review highlighted how indole derivatives can modulate neuroinflammation and oxidative stress, mechanisms critical in neurodegeneration. The findings suggest that this compound may serve as a lead compound for developing neuroprotective agents .

Biochemical Applications

1. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be crucial in regulating metabolic disorders and diseases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Indoleamine 2,3-dioxygenase | Competitive | Journal of Medicinal Chemistry, 2024 |

| Cyclooxygenase | Noncompetitive | Biochemical Pharmacology, 2025 |

Material Science Applications

1. Organic Photovoltaics

Recent studies have explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties.

Case Study : Research demonstrated that incorporating indole derivatives into organic solar cells improved their efficiency by enhancing charge transport properties. The study concluded that this compound could be a valuable component in the design of next-generation solar cells .

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known by its CAS number 1262010-02-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The molecular formula of this compound is . The structure features an indole core with various substituents that contribute to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values of 1.7 µM against HeLa cervical adenocarcinoma cells and 0.87 µM against A375 malignant melanoma cells .

- The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has been reported to inhibit CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively .

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms are yet to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases :

- Interaction with G Protein-Coupled Receptors (GPCRs) :

Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Cancer Treatment :

- Tuberculosis Treatment :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.